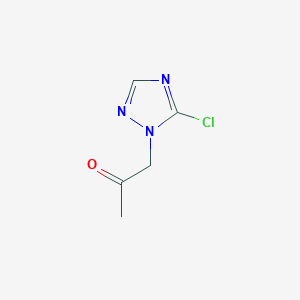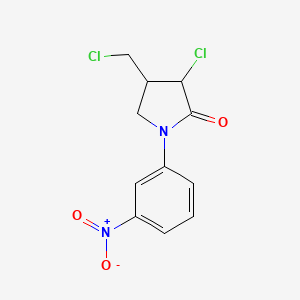
3-Chloro-4-(chloromethyl)-1-(3-nitrophenyl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-4-(chloromethyl)-1-(3-nitrophenyl)pyrrolidin-2-one is a synthetic organic compound It is characterized by the presence of a pyrrolidin-2-one ring substituted with a 3-nitrophenyl group, a chloromethyl group, and a chlorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(chloromethyl)-1-(3-nitrophenyl)pyrrolidin-2-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidin-2-one Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 3-Nitrophenyl Group: This step involves the nitration of a phenyl ring followed by its attachment to the pyrrolidin-2-one ring via a coupling reaction.
Chlorination: The final step involves the chlorination of the pyrrolidin-2-one ring, which can be achieved using chlorine gas or other chlorinating agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-4-(chloromethyl)-1-(3-nitrophenyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amine group.
Substitution: The chloromethyl and chlorine groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the chloromethyl group could yield various substituted derivatives.
Applications De Recherche Scientifique
3-Chloro-4-(chloromethyl)-1-(3-nitrophenyl)pyrrolidin-2-one has several scientific research applications:
Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be used in studies involving enzyme inhibition or as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals or as a precursor for materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Chloro-4-(chloromethyl)-1-(3-nitrophenyl)pyrrolidin-2-one depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of specific enzymes or receptors. The molecular targets and pathways involved would vary based on the biological context and the specific modifications made to the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloro-4-(chloromethyl)-1-phenylpyrrolidin-2-one: Similar structure but lacks the nitro group.
4-(Chloromethyl)-1-(3-nitrophenyl)pyrrolidin-2-one: Similar structure but lacks the chlorine atom on the pyrrolidin-2-one ring.
Uniqueness
3-Chloro-4-(chloromethyl)-1-(3-nitrophenyl)pyrrolidin-2-one is unique due to the presence of both the nitro group and the chloromethyl group, which can impart specific chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
61213-34-1 |
|---|---|
Formule moléculaire |
C11H10Cl2N2O3 |
Poids moléculaire |
289.11 g/mol |
Nom IUPAC |
3-chloro-4-(chloromethyl)-1-(3-nitrophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C11H10Cl2N2O3/c12-5-7-6-14(11(16)10(7)13)8-2-1-3-9(4-8)15(17)18/h1-4,7,10H,5-6H2 |
Clé InChI |
DKOWJPCTAGUACC-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(C(=O)N1C2=CC(=CC=C2)[N+](=O)[O-])Cl)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


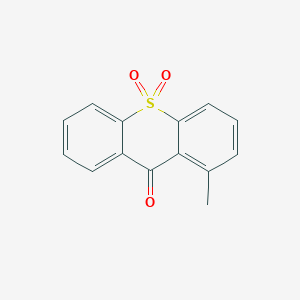
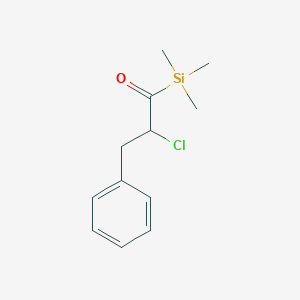
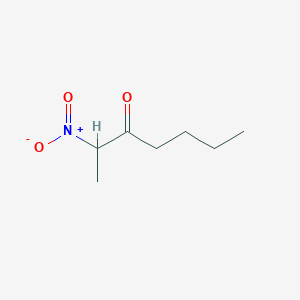


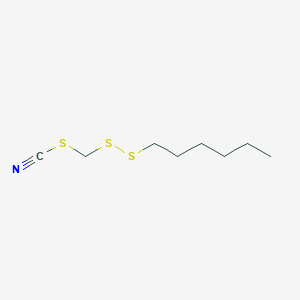
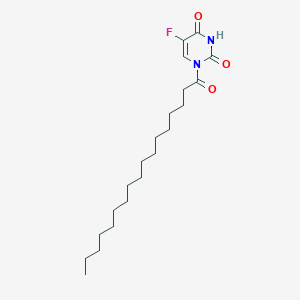
![Dibutyl(methyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14584298.png)
![(1S,3S)-3-[(dimethylamino)methyl]cyclohexan-1-ol](/img/structure/B14584319.png)
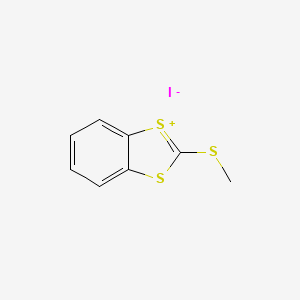
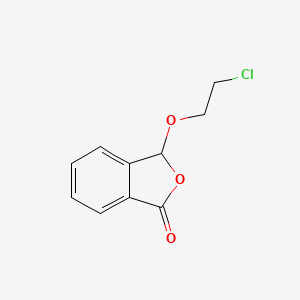
![3-[(Hydroxymethyl)amino]-4H-1-benzothiopyran-4-one](/img/structure/B14584336.png)

